4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Description
The compound 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a synthetic quinazolinone derivative characterized by a multi-substituted core structure. Its molecular framework comprises:
- A 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl moiety, a heterocyclic scaffold known for its bioactivity in medicinal chemistry .
- A butanamide linker bridging the quinazolinone core to a 3,4-dimethoxyphenethyl side chain, which may enhance lipophilicity and receptor affinity.
Synthesis likely follows established routes for similar derivatives, involving sequential condensation, oxidation, and amidation steps (Figure 4 in ) .
Properties
Molecular Formula |
C31H33ClN4O7 |
|---|---|
Molecular Weight |
609.1 g/mol |
IUPAC Name |
4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C31H33ClN4O7/c1-41-25-13-11-21(18-23(25)32)34-29(38)19-36-24-8-5-4-7-22(24)30(39)35(31(36)40)16-6-9-28(37)33-15-14-20-10-12-26(42-2)27(17-20)43-3/h4-5,7-8,10-13,17-18H,6,9,14-16,19H2,1-3H3,(H,33,37)(H,34,38) |
InChI Key |
WKXGOKXLWJCDDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Chloromethoxyphenyl Group: This step involves the reaction of the quinazoline intermediate with 3-chloro-4-methoxyphenyl isocyanate or a similar reagent.
Final Coupling with the Butanamide Moiety: The final step involves coupling the quinazoline intermediate with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the quinazoline core or the carbamoyl group, potentially leading to the formation of dihydroquinazoline derivatives or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as quinazoline N-oxides and carbamoyl oxides.
Reduction: Reduced derivatives such as dihydroquinazolines and primary amines.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Molecular Structure and Formula
- Molecular Formula : C29H29ClN4O6
- IUPAC Name : 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- SMILES Notation : COc1c(CNC(CCCN(C(c(cccc2)c2N2CC(Nc(cc3)cc(Cl)c3OC)=O)=O)C2=O)=O)cccc1
- Molecular Weight : 529.02 g/mol
Antiviral Activity
Research has indicated that derivatives of the target compound exhibit significant anti-HIV properties. A study demonstrated that related compounds effectively inhibit HIV integrase with an EC50 value of approximately 75 µM for the most potent analogs. This suggests a potential for further development as antiviral agents targeting HIV .
Antioxidant and Neuroprotective Effects
The compound has been evaluated for its antioxidant properties. In vitro studies revealed that it provides neuroprotection against oxidative stress-induced cell death. Notably, in models exposed to hydrogen peroxide (H2O2), the compound demonstrated significant protective effects on neuronal cells .
Enzyme Inhibition Studies
The compound's potential as a cholinesterase inhibitor has been explored. Findings indicate it may act as a noncompetitive inhibitor, with inhibition constants (KIs) estimated using Lineweaver-Burk plots. This activity is promising compared to standard inhibitors used in treating neurodegenerative diseases .
Case Study 1: Anti-HIV Activity Enhancement
A study aimed at synthesizing new anti-HIV agents based on the structure of the target compound found that modifications to the benzoyl group significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral drugs .
Case Study 2: Neuroprotection in Cellular Models
In cellular models simulating neurodegenerative conditions, the compound was shown to significantly reduce apoptosis rates. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative stress .
Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Anti-HIV | Effective inhibition of HIV integrase with EC50 ~75 µM |
| Antioxidant | Provides neuroprotection against oxidative stress-induced cell death |
| Enzyme Inhibition | Noncompetitive cholinesterase inhibitor with promising activity |
Mechanism of Action
The mechanism of action of 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is likely related to its interaction with specific molecular targets in biological systems. The quinazoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among quinazolinone derivatives are summarized in Table 1.
Hypothetical Bioactivity and Toxicity
- Anticonvulsant Potential: The 3-chloro-4-methoxyphenyl group may mimic the 2,4-dichlorophenyl moiety in ’s active compounds, suggesting GABAergic modulation .
- Toxicity Considerations: Methoxy groups (vs.
Biological Activity
The compound 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C29H29ClN4O6 |
| IUPAC Name | This compound |
| SMILES | COc1c(CNC(CCCN(C(c(cccc2)c2N2CC(Nc(cc3)cc(Cl)c3OC)=O)=O)C2=O)=O)cccc1 |
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer activity by targeting specific proteins involved in cell proliferation and survival. Notably, it has been shown to inhibit Polo-like kinase 1 (Plk1) , a critical regulator in mitosis that is often overexpressed in various cancers. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
Case Study: Plk1 Inhibition
In a study assessing the efficacy of various small molecules against Plk1 PBD (polo-box domain), compounds similar to the one demonstrated low nanomolar affinity for Plk1 PBD. The findings suggest that these compounds could serve as potential therapeutic agents for Plk1-addicted cancers .
Enzyme Inhibition
The compound also exhibits inhibitory effects on various enzymes that play roles in metabolic pathways. For example, it has been shown to modulate the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This modulation can alter the pharmacokinetics of co-administered drugs.
The mechanism by which this compound exerts its biological effects involves binding to target proteins and modulating their activity. The interaction with Plk1 PBD leads to disruption of its normal function, thereby affecting downstream signaling pathways involved in cell division and survival.
Research Findings
Several studies have documented the biological activities associated with this compound:
- Anticancer Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines through activation of caspase pathways.
- Pharmacological Profiles : The compound's pharmacological profile suggests it may have a favorable safety margin due to its selective inhibition of cancer-related targets without significant toxicity to normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of Plk1 | |
| Enzyme Modulation | Interaction with cytochrome P450 | |
| Apoptosis Induction | Activation of caspase pathways |
Table 2: Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
